Oxireno[H]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140468-95-7 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.145 |
IUPAC Name |
oxireno[2,3-h]isoquinoline |
InChI |
InChI=1S/C9H5NO/c1-2-8-9(11-8)7-5-10-4-3-6(1)7/h1-5H |
InChI Key |
JYBBUHNDXOIZAB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(O2)C3=C1C=CN=C3 |
Synonyms |
Oxireno[h]isoquinoline(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Oxireno H Isoquinoline Scaffolds
Precursor-Based Annulation Strategies
The dominant approach for constructing the Oxireno[h]isoquinoline system involves a precursor-based strategy. This methodology prioritizes the formation of a substituted isoquinoline (B145761) or a related precursor (e.g., dihydroisoquinoline), which is then subjected to a subsequent reaction to introduce the oxirene (B85696) moiety.
This synthetic paradigm is centered on a two-stage process: first, the construction of the foundational isoquinoline ring system, and second, the annulation of the oxirene ring onto this pre-formed scaffold. The initial stage can be accomplished through several classical and contemporary organic reactions.
The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclodehydration of β-phenethylamides, typically promoted by strong dehydrating agents under acidic conditions. wikipedia.orgnrochemistry.com The reaction is most effective when the aromatic ring of the β-phenethylamide is activated by electron-donating groups. nrochemistry.com
The general mechanism proceeds via the activation of the amide carbonyl oxygen by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgresearchgate.net This is followed by an intramolecular cyclization to form a dihydroisoquinoline ring. Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org Reaction conditions can influence which pathway is dominant. wikipedia.org
The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the corresponding isoquinoline, often by heating with a catalyst like palladium on charcoal. tutorsglobe.com This creates the necessary C=C double bond within the heterocyclic ring. The final step to achieve the this compound scaffold is the epoxidation of this double bond.
Table 1: Examples of Bischler-Napieralski Reactions for Dihydroisoquinoline Synthesis
| Precursor (β-Phenethylamide) | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Phenethylbenzamide | scienceTf₂O, 2-chloropyridinethermostat-20 °C to RT | 1-Phenyl-3,4-dihydroisoquinoline | 95% | nih.gov |
| N-(3,4-Dimethoxyphenethyl)acetamide | sciencePOCl₃thermostatReflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | High | researchgate.net |
| β-Arylethylcarbamates | scienceP₂O₅ or POCl₃thermostatHigh Temp | Substituted 3,4-dihydroisoquinolines | Varies | slideshare.net |
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines. organicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgnrochemistry.com This reaction can be considered a special variation of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes electrophilic attack on the tethered aromatic ring. wikipedia.org
For the reaction to proceed, the aromatic ring generally requires activation, for example, through hydroxyl or alkoxy substituents para to the point of cyclization. google.com The reaction conditions are typically acidic, using catalysts like hydrochloric acid or trifluoroacetic acid, often with heating. wikipedia.org The resulting tetrahydroisoquinoline must be dehydrogenated in subsequent steps to form the fully aromatic isoquinoline ring needed for the final oxirene annulation. This oxidation provides the target for epoxidation to yield the this compound. The Pictet-Spengler reaction has proven valuable in the enantioselective synthesis of various isoquinoline alkaloids. cdnsciencepub.comrsc.org
Table 2: Key Features of the Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Primary Product | Reference |
|---|---|---|---|---|
| β-Arylethylamine | Aldehyde or Ketone | scienceProtic Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline | wikipedia.orgnrochemistry.com |
| Phenethylamine | Dimethoxymethane | scienceHydrochloric Acid | Tetrahydroisoquinoline | wikipedia.org |
| Dopamine hydrochloride | (R)-(+)-Glyceraldehyde | scienceCondensation | Chiral Tetrahydroisoquinoline | cdnsciencepub.comrsc.org |
The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core. wikipedia.org The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a substituted benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.comorganicreactions.org The cyclization is typically promoted by strong acids like sulfuric acid or polyphosphoric acid. chemistry-reaction.com
The mechanism involves the initial formation of a Schiff base (the benzalaminoacetal), followed by acid-catalyzed cyclization onto the aromatic ring and subsequent elimination of two molecules of alcohol to achieve aromatization. wikipedia.orgchemistry-reaction.com A significant modification, known as the Schlittler-Müller reaction, utilizes benzylamines and glyoxal (B1671930) hemiacetal as starting materials. chem-station.com While the reaction offers a direct path to isoquinolines, yields can be variable, and the conditions are often harsh. organicreactions.org However, this method is valuable for accessing substitution patterns that are difficult to achieve with other syntheses. organicreactions.org Once the isoquinoline is formed, the subsequent epoxidation of the C-C double bond in the nitrogen-containing ring would furnish the this compound.
Contemporary organic synthesis has introduced powerful cycloaddition reactions for the construction of complex heterocyclic systems, including isoquinoline derivatives. One prominent strategy is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with various dipolarophiles, such as activated alkynes. mdpi.com This approach can be performed as a one-pot, three-component reaction, for instance, by reacting isoquinoline, a 2-bromoacetophenone (B140003) (to generate the ylide in situ), and an acetylenic dipolarophile. mdpi.comnih.gov These reactions often exhibit high regioselectivity. mdpi.com
Another modern route is the [4+2] cycloaddition (Diels-Alder type reaction) between substituted oxazoles and arynes. researchgate.net The arynes can be generated in situ under mild conditions from precursors like 2-(trimethylsilyl)aryl triflates. The initial cycloaddition product can undergo a ring-opening sequence to afford highly functionalized isoquinolines. researchgate.net These cycloaddition strategies provide access to the isoquinoline core, which can then be subjected to epoxidation to form the target this compound.
Transition-metal catalysis has emerged as a highly efficient and atom-economical tool for isoquinoline synthesis, often proceeding through C-H activation and annulation cascades. rsc.orgmdpi.com These methods offer alternatives to classical syntheses, frequently under milder conditions and with broader substrate scope. rsc.orgbohrium.com
Rhodium(III)-catalyzed reactions are particularly prevalent. For example, Rh(III) can catalyze the C-H activation and intermolecular annulation of enamides with sulfoxonium ylides to produce a range of isoquinoline derivatives. rsc.org Similarly, the annulation of aryl oximes with alkynes or propargyl alcohols, catalyzed by rhodium, provides direct access to isoquinolines and their N-oxides. researchgate.netresearchgate.net
Palladium-catalyzed reactions also feature prominently. A notable example is the C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to yield substituted hydroisoquinolones. mdpi.com Other 3d-transition metals like cobalt, nickel, and copper have also been successfully employed in various annulation reactions to construct the isoquinoline framework. bohrium.com Following the metal-catalyzed formation of the isoquinoline ring, a final epoxidation step is required to complete the synthesis of this compound.
Table 3: Overview of Metal-Catalyzed Isoquinoline Syntheses
| Catalyst System | Substrates | Reaction Type | Reference |
|---|---|---|---|
| bubble_chartRhodium(III) | Enamides + Sulfoxonium Ylides | C-H Activation/Annulation | rsc.org |
| bubble_chartRhodium(III) | Aryl Oximes + Propargyl Alcohols | Oxidative Annulation | researchgate.net |
| bubble_chartPalladium(II) | N-Methoxy Benzamides + Allenoic Esters | C-H Activation/Annulation | mdpi.com |
| bubble_chartRuthenium(II) | Aromatic Ketoximes + Alkynes | Regioselective Cyclization | organic-chemistry.org |
| bubble_chartCobalt, Nickel, Copper | Various Linear Precursors | [4+2] Annulation, etc. | bohrium.com |
Isoquinoline Ring Formation Preceding Oxirene Annulation
Metal-Catalyzed Isoquinoline Annulations from Linear Precursors
Palladium-Catalyzed Cyclizations
Palladium catalysis is a cornerstone in the synthesis of heterocyclic compounds, including the isoquinoline core. These methods often involve the cyclization of functionalized aryl precursors, such as 2-alkynylarylaldimines. epa.gov A variety of 4-(1-alkenyl)-3-arylisoquinolines can be prepared through the Pd(II)-catalyzed cyclization of these imines, followed by a Heck reaction. epa.gov The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, thereby improving reaction yields. epa.gov Another powerful approach is the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization, which provides a convergent and regioselective route to polysubstituted isoquinolines and their N-oxides from readily available starting materials. nih.gov These strategies, while not directly forming the oxirene ring, are vital for preparing the unsaturated isoquinoline substrates required for subsequent epoxidation.
Table 1: Examples of Palladium-Catalyzed Synthesis of Isoquinoline Precursors
| Catalyst System | Substrates | Product Type | Yield |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | 1-Iodoisoquinoline, Various Amines | Isoquinoline-1-carboxamides | 55-89% chem960.com |
| Pd(OAc)₂ / Ligand | 2-Halobenzaldehydes, Ketones | Substituted Isoquinolines | >70% nih.gov |
| Pd(II) | 2-(1-Alkynyl)benzaldimines, Alkenes | 4-(1-Alkenyl)-3-arylisoquinolines | Good to Excellent epa.gov |
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium-catalyzed C-H activation has emerged as a powerful, atom-economical method for constructing isoquinolone and isoquinoline scaffolds. These reactions typically involve the coupling of benzamides or similar precursors with alkynes or alkenes. For instance, Rh(III)-catalyzed C-H activation and annulation of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes can produce 4-substituted isoquinolones. d-nb.info The mechanism is thought to proceed through the formation of a bicyclic intermediate that opens under acidic conditions. d-nb.info Similarly, the annulation of benzamides with alkynes using a rhodium catalyst is a common strategy to access isoquinolinones. rsc.orgwhiterose.ac.uk These methods provide access to diverse isoquinoline cores that could potentially be elaborated into unsaturated precursors for oxirene formation.
Table 2: Examples of Rhodium-Catalyzed Synthesis of Isoquinolone Precursors
| Catalyst System | Substrates | Product Type | Yield |
|---|---|---|---|
| [RhCp*Cl₂]₂ | Benzoylhydrazines, Alkynes | Isoquinolones | Not specified rsc.org |
| Rh(III) Catalyst | O-Pivaloyl benzhydroxamic acids, Cyclopropenes | 4-Substituted Isoquinolones | Not specified d-nb.info |
| Rh(III) Catalyst | N-(Pivaloyloxy)benzamides, Ethylene (B1197577)/Propyne | Dihydroisoquinolones/Methylisoquinolones | 39-96% organic-chemistry.org |
Copper-Catalyzed Strategies
Copper catalysis offers an economical and environmentally friendly alternative for the synthesis of nitrogen heterocycles. rsc.org A notable strategy involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. whiterose.ac.ukmdpi.comchemrxiv.org These reactions can be performed in water under mild conditions, avoiding the need for organic solvents or additives. whiterose.ac.ukmdpi.comchemrxiv.org A key feature of this method is the ability to selectively cleave either the N-O or O-H bond of the oxime by choosing whether to protect the hydroxyl group, leading to the formation of either isoquinolines or isoquinoline N-oxides, respectively. whiterose.ac.ukmdpi.com This provides a versatile entry point to isoquinoline systems that can be further functionalized.
Table 3: Example of Copper-Catalyzed Synthesis of Isoquinoline Precursors
| Catalyst System | Substrates | Product Type | Yield |
|---|---|---|---|
| Cu(I) | (E)-2-Alkynylaryl oxime derivatives | Isoquinolines or Isoquinoline N-Oxides | Moderate to High whiterose.ac.ukmdpi.com |
Gold-Catalyzed Cascade Reactions
Gold catalysts exhibit unique reactivity, particularly in activating alkynes towards nucleophilic attack, enabling complex cascade reactions. researchgate.net While direct synthesis of the this compound system via gold catalysis has not been reported, these methods are effective for creating complex polycyclic and heterocyclic systems, including isoquinoline-related structures. For example, gold-catalyzed cascade cyclizations of Boc-protected benzylamines bearing two alkyne groups can produce dihydrobenzo[c]phenanthridines, which are structurally related to isoquinolines, in high yields. researchgate.net Another approach involves the gold-catalyzed reaction of 2-(ynol)aryl aldehydes, which can lead to various fused heterocyclic systems depending on the specific gold catalyst used. rsc.org The chemistry of ring-fused oxirenes is noted to be very limited, underscoring the challenge of their direct synthesis. researchgate.net
Table 4: Examples of Gold-Catalyzed Synthesis of Polycyclic N-Heterocycle Precursors
| Catalyst System | Substrates | Product Type | Yield |
|---|---|---|---|
| IPrAuNTf₂ | Boc-protected benzylamines with two alkynes | Dihydrobenzo[c]phenanthridines | up to 98% researchgate.net |
| [L1AuNCMe][SbF₆] | Enol ethers with tethered alkynes | Benzothiophenes, Carbazoles, etc. | 83-95% chemsrc.com |
Nickel-Catalyzed Annulations
Nickel catalysis provides a cost-effective platform for C-H functionalization and the construction of heterocyclic rings. iastate.edu Substituted isoquinolines can be synthesized with high efficiency through the nickel-catalyzed annulation of 2-iodobenzaldimines with various alkynes. bohrium.com This method is notable for its operational simplicity and broad substrate scope. guidechem.com Similarly, the nickel-catalyzed annulation of 2-halobenzamides with alkynes is an effective route to substituted 1(2H)-isoquinolone derivatives. nih.gov These reactions are crucial for accessing the core isoquinoline structure, which is the necessary starting point for eventual oxirene ring formation.
Table 5: Examples of Nickel-Catalyzed Synthesis of Isoquinoline Precursors
| Catalyst System | Substrates | Product Type | Yield |
|---|---|---|---|
| Ni(dppe)Cl₂ | 2-Iodobenzaldimines, Alkynes | Substituted Isoquinolines | High bohrium.com |
| Nickel Catalyst | 2-Halobenzamides, Alkynes | Substituted 1(2H)-Isoquinolones | Excellent nih.gov |
Oxirene Formation on Existing Isoquinoline Derivatives
The most direct and thus far documented route to the this compound system involves the modification of a pre-existing, unsaturated isoquinoline derivative. This approach circumvents the challenges of de novo construction of the highly strained, fused three-membered ring.
Stereoselective Epoxidation of Unsaturated Isoquinoline Precursors
The formation of the oxirene ring on the 'h' face of an isoquinoline system has been successfully achieved through the epoxidation of a carbon-carbon double bond in a reduced isoquinoline precursor. rsc.org Specifically, the synthesis of dimethyl 1,1a,7b,7c-tetrahydro-5H-oxireno[h]isoquinoline-5a,7c-dicarboxylate was accomplished via the reaction of its unsaturated precursor with meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction is carried out in dichloromethane (B109758) at room temperature and proceeds over 24 hours to yield the product. rsc.org This transformation is a diastereospecific process, where the oxygen atom adds to one face of the double bond, creating a specific stereochemical configuration in the final product. rsc.orgsaskoer.ca The structure of the resulting oxireno-fused compound was unambiguously confirmed by NMR spectroscopy and X-ray crystallography. rsc.org
Table 6: Documented Synthesis of an this compound Derivative
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield |
|---|
Peracid-Mediated Epoxidations
Peracid-mediated epoxidation is a fundamental and widely used method for the conversion of alkenes to epoxides (oxiranes). orientjchem.org Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are effective in transferring an oxygen atom to a double bond. orientjchem.org In the context of this compound synthesis, this method would theoretically be applied to an isoquinoline precursor possessing a strategically positioned double bond. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," to yield an oxirane. researchgate.net While this method is standard for oxirane formation, its direct application to form the unsaturated oxirene ring in a single step from an alkyne precursor is not a conventional approach, as oxirenes are often transient intermediates in reactions like the Wolff rearrangement of α-diazoketones. researchgate.net
Catalytic Asymmetric Epoxidation Techniques
Achiral olefins can be converted into chiral epoxides through catalytic asymmetric epoxidation, a cornerstone of modern organic synthesis. nobelprize.org These methods are crucial for producing enantiopure compounds for various applications. rsc.org Methodologies such as the Sharpless-Katsuki epoxidation are renowned for their high enantioselectivity in the epoxidation of allylic alcohols. quimicaorganica.org For non-allylic olefins, chiral catalysts based on manganese or iron complexes have been developed. acs.orgnih.gov For instance, iron complexes with chiral tetradentate ligands have been shown to catalyze the asymmetric epoxidation of various olefins with high yields and enantioselectivities. rsc.orgacs.org In the synthesis of precursors to chiral this compound, a dihydroisoquinoline derivative could be subjected to asymmetric epoxidation to install a chiral oxirane ring, which could then be a substrate for further transformations. Research into chiral iminium salts derived from tetrahydroisoquinoline has been explored for mediating asymmetric epoxidation, although with limited success in achieving high enantiomeric excess for unfunctionalized alkenes. lboro.ac.uklboro.ac.uk
Intramolecular Cyclization Approaches to Oxirene Ring
The direct formation of the fused oxirene ring via intramolecular cyclization is a more direct approach. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert carbonyls into epoxides, represents a powerful tool for this transformation. wikipedia.orgorganic-chemistry.org This reaction proceeds through the nucleophilic attack of the ylide on the carbonyl group, followed by an intramolecular SN2 reaction to form the three-membered ring. wikipedia.org
A notable example of this strategy is in the synthesis of a structurally related quinolone system. A domino conjugate addition–Corey–Chaykovsky epoxidation has been used to create cyclic vinyl epoxides. acs.org This methodology has been applied to the diastereoselective intramolecular epoxidation of enones, leading to the formation of fused bicyclic vinyl epoxides with excellent enantiomeric purities when a chiral camphor-derived sulfonium (B1226848) salt is used. acs.orgresearchgate.net
Multicomponent and Cascade Reaction Sequences for Direct Assembly
Multicomponent reactions (MCRs) and cascade (or domino) processes offer significant advantages in terms of efficiency and atom economy by constructing complex molecules from simple starting materials in a single pot. rsc.orgacs.org
One-Pot Synthetic Methodologies
| Starting Materials | Reagents/Conditions | Product | Yield | Ref. |
| 2-Acylanilines, Aldehydes, (Carboxymethyl)(dimethyl)sulfonium bromides, Isocyanides | 1. Ugi Reaction 2. DBU | Polysubstituted oxireno[2,3-c]quinolin-2(1aH,3H,7bH)-ones | Good | rsc.orgresearchgate.net |
Advanced Synthetic Strategies
Given the highly strained and potentially unstable nature of the oxirene ring, advanced synthetic strategies may be required for its formation. Photochemical reactions, for example, can provide access to high-energy intermediates and reaction pathways not accessible through thermal methods. researchgate.net The photochemical Wolff rearrangement is known to involve oxirene intermediates. researchgate.net Furthermore, photochemical methods have been developed for the synthesis of other strained three-membered heterocycles like oxaziridines. It is conceivable that a photochemical strategy, such as the irradiation of a suitably substituted isoquinoline-based precursor, could be a viable, albeit unexplored, route to the this compound system.
Photochemical Transformations Leading to this compound
The generation of an this compound-like intermediate is most prominently discussed in the context of the photochemical rearrangement of isoquinoline N-oxides. Upon irradiation with ultraviolet light, isoquinoline N-oxides undergo complex transformations to yield various products, with the reaction pathway being highly dependent on the solvent and the nature of substituents on the isoquinoline ring. oup.comoup.com The primary photoproducts are typically isocarbostyrils (lactams) and benz[d] Current time information in Vanderburgh County, US.strath.ac.ukoxazepines. oup.comscispace.com
The mechanism of these photoisomerizations has been a subject of considerable investigation and debate. A commonly postulated pathway involves the initial formation of a highly strained oxaziridine (B8769555) intermediate (a structural isomer of an oxirene) upon photoexcitation of the isoquinoline N-oxide from its excited singlet state (S₁). scispace.comwur.nl This oxaziridine is generally considered a transient species, too unstable for isolation, which then rearranges to the final products. wur.nl For instance, the irradiation of isoquinoline N-oxide in hydroxylic solvents like methanol (B129727) or water predominantly yields the corresponding isocarbostyril. oup.com In contrast, in non-hydroxylic solvents, the formation of oxazepine derivatives becomes more significant. oup.com
However, the universality of the oxaziridine intermediate has been questioned. Some studies suggest that the formation of isocarbostyril in protic solvents may proceed through a different mechanism, such as one involving a singlet hydrogen-bonded radical-ion pair, without the intermediacy of an oxaziridine. capes.gov.br This alternative was proposed based on magnetic field effect studies on the photolysis of isoquinoline N-oxide in ethanol, where the yield of the lactam was affected by the magnetic field, suggesting a radical pair intermediate. capes.gov.br Conversely, the formation of 1,3-oxazepine from 1-cyanoisoquinoline N-oxide was unaffected by the magnetic field, which is consistent with a mechanism involving a field-insensitive oxaziridine intermediate. capes.gov.br
Further research into the photochemistry of pyridine (B92270) N-oxides, a related class of compounds, has provided additional mechanistic insights. A proposed "oxygen walk" mechanism suggests that the initially formed oxaziridine can undergo N-O bond homolysis, followed by radical recombination to form a dearomatized epoxide intermediate, which can then rearrange. acs.org This highlights the complex series of reactive intermediates that can be involved in these photochemical transformations.
| Precursor | Solvent(s) | Light Source | Product(s) | Proposed Intermediate | Reference(s) |
| Isoquinoline N-oxide | Methanol, Water | 313 nm UV | Isocarbostyril (lactam) | Oxaziridine/Radical-ion pair | oup.com |
| Isoquinoline N-oxide | Ethanol | UV | Isocarbostyril (lactam) | Radical-ion pair | capes.gov.br |
| 1-Cyanoisoquinoline N-oxide | Ethanol | UV | 1,3-Oxazepine | Oxaziridine | capes.gov.br |
| Quinoline (B57606) N-oxide | Methanol, Water | UV | Carbostyril (lactam) | Oxaziridine | oup.com |
| 4-Phenylquinoline N-oxide | Benzene (B151609) | UV | 3-Phenyl-2-indolecarboxaldehyde, Benzoxazepine | Oxaziridine, Nitrene | scispace.com |
Electro-Organic Synthesis Approaches
While direct electrochemical synthesis of the this compound scaffold has not been reported, electro-organic chemistry offers a powerful and sustainable alternative for the synthesis of the crucial isoquinoline N-oxide precursors. rsc.orgthieme-connect.comresearchgate.net Traditional N-oxidation methods often rely on strong, potentially hazardous oxidizing agents. Electrochemistry provides a reagent-free approach, using electricity to drive the desired transformation under mild conditions. frontiersin.orgnih.gov
One electrochemical approach involves the deoxygenation of N-heteroaromatic N-oxides to their corresponding heterocycles. For example, an electrochemical method for the deoxygenation of various N-oxides, including those of pyridine, quinoline, and isoquinoline, has been developed. thieme-connect.com This reaction proceeds in an aqueous solution without the need for transition-metal catalysts or waste-generating reducing agents, using a reticulated vitreous carbon anode and a lead cathode. thieme-connect.com
More relevant to the synthesis of precursors, electrochemical methods have been developed for the construction of the N-heterocyclic ring itself. These methods often involve the intramolecular cyclization of appropriately substituted starting materials. For instance, metal-free electrochemical C-H amination reactions have been used to synthesize various N-heterocycles. frontiersin.org Such strategies could be adapted for the synthesis of the isoquinoline core, which can then be oxidized to the N-oxide in a subsequent step. The use of electricity as a "clean" reagent aligns with the principles of green chemistry, offering high atom economy and avoiding stoichiometric chemical oxidants or reductants. rsc.orgnih.gov
| Reaction Type | Substrate(s) | Electrode(s) (Anode/Cathode) | Conditions | Product(s) | Reference(s) |
| Deoxygenation | N-Heteroaromatic N-oxides | Reticulated Vitreous Carbon/Pb | Constant current (10 mA), MeCN/H₂O (4:1), 80 °C | Corresponding N-heteroaromatics | thieme-connect.com |
| Intramolecular C-H Amination | Unsaturated amines | Not specified | Metal-free conditions | Various N-heterocycles | frontiersin.org |
| Oxidative [4+2] Annulation | Tertiary anilines, Alkenes | Not specified | Metal- and external oxidant-free | Tetrahydroquinolines | nih.gov |
| General N-Heterocycle Synthesis | Various (e.g., diynones, aldimines) | Not specified | Mild conditions | Pyrrolidines, Imidazoles, Pyrazoles, Indoles, etc. | thieme-connect.comresearchgate.net |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. strath.ac.ukmdpi.comresearchgate.net While the direct synthesis of this compound in flow has not been documented, this technology is exceptionally well-suited for both the synthesis of the isoquinoline N-oxide precursors and for conducting the subsequent photochemical transformations.
The N-oxidation of heterocycles often employs strong oxidants like hydrogen peroxide or m-CPBA, which can lead to thermal runaways in traditional batch reactors. bme.hu Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing safety risks associated with exothermic reactions. strath.ac.ukmdpi.com A study on the N-oxidation of pyridine, quinoline, and isoquinoline using a glass microreactor demonstrated improved conversions compared to batch processes, highlighting the benefits of this technology for preparing the necessary precursors safely and efficiently. bme.hu
Furthermore, flow chemistry is an ideal platform for photochemical reactions. The shallow path length of microreactors ensures uniform irradiation of the reaction mixture, which can lead to higher quantum yields, cleaner reactions, and reduced reaction times compared to batch photochemistry. springerprofessional.de This level of control would be particularly advantageous for the photochemical rearrangement of isoquinoline N-oxides, where the reaction outcome is sensitive to various parameters. The ability to precisely control residence time and temperature in a flow reactor could potentially allow for the selective generation and in-situ trapping of the highly reactive this compound or oxaziridine intermediate, a feat that is challenging in conventional batch setups. wur.nl The combination of flow synthesis for the N-oxide precursor followed by a photochemical flow reaction represents a powerful and modern approach to accessing the complex chemistry surrounding the this compound scaffold.
| Reaction Type | Substrate(s) | Reagent(s) | Flow System Details | Advantages Noted | Reference(s) |
| N-Oxidation | Pyridine, Quinoline, Isoquinoline | m-CPBA or H₂O₂/AcOH | Glass Microreactor | Improved conversion, Enhanced safety | bme.hu |
| Groebke-Blackburn-Bienaymé | Various aldehydes, amines, isonitriles | Not applicable | Commercial flow apparatus | Short reaction time (50 min), Scalability | strath.ac.uk |
| Photochemical Synthesis | Tetrazoles | Not applicable | Flow reactor with BPR | Safe release of N₂ gas, Gram-scale production | mdpi.com |
| General Heterocycle Synthesis | Various | Various | Microreactors | Drastic acceleration, Enhanced yields, Cleaner reactions | springerprofessional.de |
Chemical Transformations and Reactivity of Oxireno H Isoquinoline
Oxirene (B85696) Ring Opening Reactions
The cleavage of the C-O bonds in the oxirene moiety is the key step in the functionalization of Oxireno[H]isoquinoline. The precise mechanism and resulting products are highly dependent on the reaction conditions and the nature of the attacking species.
In the presence of a nucleophile under neutral or basic conditions, this compound undergoes a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks one of the electrophilic carbon atoms of the oxirene ring, leading to the simultaneous cleavage of the corresponding C-O bond. This process results in the formation of a trans-substituted product, typically a hydroxy-functionalized isoquinoline (B145761) derivative. Nucleophilic reactions on the isoquinoline core itself preferentially occur at the 1-position. shahucollegelatur.org.inyoutube.comyoutube.com
The regioselectivity of the nucleophilic attack is primarily governed by steric hindrance. In a classic SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirene ring. This leads to the formation of a specific regioisomer.
The stereochemistry of the reaction is also characteristic of an SN2 pathway. The attack of the nucleophile occurs from the side opposite to the C-O bond, resulting in an inversion of the stereochemical configuration at the center of attack. This leads to a product with a trans relationship between the newly introduced nucleophile and the hydroxyl group.
| Nucleophile (Nu-) | Point of Attack | Product Type |
| RO- (Alkoxide) | Less substituted carbon | trans-alkoxy-alcohol |
| CN- (Cyanide) | Less substituted carbon | trans-cyano-alcohol |
| N3- (Azide) | Less substituted carbon | trans-azido-alcohol |
| R-MgBr (Grignard) | Less substituted carbon | trans-alkyl-alcohol |
Substituents on the isoquinoline core can significantly influence the rate and regioselectivity of the nucleophilic ring-opening reaction by altering the electronic properties of the oxirene ring carbons.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups on the isoquinoline ring system decrease the electron density across the molecule. This makes the oxirene carbons more electrophilic and thus more susceptible to nucleophilic attack, generally increasing the reaction rate.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the aromatic system. This can slightly decrease the electrophilicity of the oxirene carbons, potentially slowing the rate of nucleophilic attack compared to an unsubstituted system.
| Substituent Type on Isoquinoline Ring | Position | Effect on Ring-Opening Rate |
| Electron-Withdrawing Group (e.g., -NO2) | Any position | Increase |
| Electron-Donating Group (e.g., -OCH3) | Any position | Decrease |
Under acidic conditions, the mechanism of ring-opening is altered significantly. khanacademy.org The reaction is initiated by the protonation of the oxirene oxygen atom, which transforms the hydroxyl group into a much better leaving group (H2O). youtube.com This protonation makes the ring much more reactive towards even weak nucleophiles.
The subsequent nucleophilic attack exhibits different regioselectivity compared to the base-catalyzed pathway. The attack occurs at the more substituted carbon atom. This is because the transition state has significant carbocation-like character, and the positive charge is better stabilized at the more substituted position (tertiary > secondary > primary). youtube.com The reaction proceeds with anti-stereoselectivity, yielding a trans product.
| Condition | Initial Step | Nucleophilic Attack Site | Transition State | Product Stereochemistry |
| Nucleophilic (Basic/Neutral) | Direct attack on carbon | Less substituted carbon | SN2-like | trans |
| Acid-Catalyzed | Protonation of oxygen | More substituted carbon | SN1-like (carbocation character) | trans |
In the absence of a strong external nucleophile, particularly under acidic conditions, the intermediate formed after ring-opening can undergo rearrangement. Once the C-O bond is cleaved to form a carbocation-like intermediate, a 1,2-hydride or 1,2-alkyl/aryl shift can occur. This process typically leads to the formation of a more stable carbocation, which is then quenched to yield a rearranged product, often a ketone or an aldehyde. Such rearrangements are a common pathway for epoxides to isomerize to carbonyl compounds.
Transition metals, particularly palladium, rhodium, and copper, are known to catalyze a wide array of reactions involving the isoquinoline scaffold, often through C-H activation. nih.govijpsjournal.comorganic-chemistry.orgresearchgate.net In the context of an oxirene ring, a transition metal can coordinate to the oxygen atom, activating the ring towards nucleophilic attack. This activation can allow for ring-opening under milder conditions and can influence the regioselectivity of the reaction. For example, palladium-catalyzed reactions could facilitate the addition of various nucleophiles or participate in reductive ring-opening processes, depending on the specific catalytic system and reagents employed. organic-chemistry.org These methods offer a pathway to diverse functionalized isoquinolines that may not be accessible through traditional nucleophilic or acid-catalyzed routes.
Reactions of the Isoquinoline Core in this compound
Electrophilic Aromatic Substitution (SEAr) on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) on the isoquinoline core of this compound occurs on the electron-rich benzene ring (carbocycle). uop.edu.pkresearchgate.net The electron-withdrawing nature of the fused pyridine (B92270) ring deactivates the carbocyclic ring compared to benzene itself, but it remains the preferred site for electrophilic attack. gcwgandhinagar.com
Reactions typically occur at the C-5 and C-8 positions. uop.edu.pk This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction; substitution at C-5 or C-8 allows the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring. imperial.ac.uk Nitration of isoquinoline with a nitrating mixture, for instance, yields a mixture of 5-nitroisoquinoline (B18046) (major product) and 8-nitroisoquinoline (B1594253) (minor product). youtube.com
| Reaction | Reagents | Primary Product(s) | Reference(s) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline | youtube.com |
| Sulfonation | H₂SO₄ / SO₃ | Isoquinoline-5-sulfonic acid | iust.ac.ir |
| Halogenation (Bromination) | Br₂ / H₂SO₄ | 5-Bromoisoquinoline and 8-Bromoisoquinoline | iust.ac.ir |
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The electron-deficient pyridine moiety of the isoquinoline core is susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic substitution reactions preferentially occur at the C-1 position. gcwgandhinagar.comresearchgate.netquimicaorganica.org This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed upon nucleophilic addition. quimicaorganica.org The intermediate formed by attack at C-1 is more stable because the negative charge can be delocalized onto the nitrogen and is also stabilized by the adjacent fused benzene ring, a benzylic-type stabilization. quora.com
A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. rsc.orggoogle.comwikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is formally displaced. wikipedia.org Similarly, organometallic reagents like n-butyllithium will add preferentially at the C-1 position. youtube.com Halogens at the C-1 position are readily displaced by a wide range of nucleophiles. quimicaorganica.org
| Reaction | Reagents | Product | Reference(s) |
|---|---|---|---|
| Amination (Chichibabin) | NaNH₂ / liquid NH₃ | 1-Aminoisoquinoline | youtube.comgoogle.com |
| Alkylation | n-BuLi, then oxidation | 1-Butylisoquinoline | youtube.com |
| Hydroxylation | KOH (high temp.) | 1-Isoquinolone | iust.ac.ir |
| Displacement of Halogen | 1-Chloroisoquinoline + Nu⁻ (e.g., OR⁻, SR⁻, NHR⁻) | 1-Substituted Isoquinoline | quimicaorganica.org |
C-H Functionalization Methodologies
Modern synthetic methods have enabled the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more atom- and step-economical approach to modifying the isoquinoline core compared to classical methods. ijpsjournal.com These strategies often rely on transition metal catalysts that can selectively activate specific C-H bonds.
To overcome challenges of regioselectivity in C-H functionalization, a directing group (DG) is often employed. nih.gov The directing group, typically containing a heteroatom, coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond (usually at the ortho-position), facilitating its selective cleavage and subsequent functionalization. mdpi.com
For the isoquinoline scaffold, directing groups such as hydrazines, oximes, and amides have been successfully utilized. acs.orgacs.org For example, an arylhydrazine moiety can direct a rhodium catalyst to activate an ortho C-H bond, leading to annulation with alkynes to form substituted isoquinolines. nih.gov Similarly, oximes can serve as directing groups for palladium-catalyzed C-H activation and cyclization reactions. acs.org The coordination of the catalyst to the directing group forms a metallacycle intermediate, which is key to achieving high regioselectivity. mdpi.com
Transition metals, particularly palladium (Pd) and rhodium (Rh), are widely used to catalyze the direct functionalization of C-H bonds in the isoquinoline framework. ijpsjournal.comresearchgate.net These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds.
Rhodium(III) catalysts are highly effective for C-H activation and annulation reactions. rsc.orgnih.govrsc.org For instance, Rh(III)-catalyzed reactions of benzimidates or benzaldimines with alkynes can produce a variety of isoquinoline derivatives. nih.govrsc.org Palladium-catalyzed reactions are also prevalent, enabling transformations like direct arylation and the synthesis of isoquinolones. mdpi.comrsc.orgnih.gov These catalytic cycles typically involve an initial C-H activation step to form a palladacycle intermediate, followed by reaction with a coupling partner and reductive elimination to release the functionalized product. mdpi.comnih.gov
| Catalyst System | Directing Group | Coupling Partner | Transformation | Reference(s) |
|---|---|---|---|---|
| Rh(III) | Hydrazone | Alkynes | Annulation to form isoquinolines | acs.org |
| Rh(III) | Hydroxyl (in benzaldimines) | Alkynes | Annulation to form mesoionic isoquinolines | nih.gov |
| Pd(II) | N-methoxy amide | Allenoic acid esters | Annulation to form hydroisoquinolones | mdpi.com |
| Pd(II) | Oxime | Vinyl azides | Cyclization to form isoquinolines | acs.org |
| Ru(II) | Primary amine | Sulfoxonium ylides | Annulation to form isoquinolines | organic-chemistry.org |
Oxidation and Reduction Processes of the Isoquinoline Nucleus
The isoquinoline core can undergo both oxidation and reduction, with the outcome depending significantly on the reagents and reaction conditions.
Oxidation Oxidation of the isoquinoline nucleus can be challenging and often requires vigorous conditions, which may lead to ring cleavage. pharmaguideline.com Treatment with alkaline potassium permanganate (B83412) (KMnO₄) results in the oxidative cleavage of both rings, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid) (from the pyridine ring). researchgate.netslideshare.net Milder oxidation with peracetic acid selectively targets the basic nitrogen atom to form Isoquinoline N-oxide. uop.edu.pk The presence of substituents can significantly influence the site of oxidation; for example, an electron-donating group like an amino group at C-5 directs the oxidation to the benzene ring, while an electron-withdrawing nitro group at C-5 directs oxidation to the pyridine ring. shahucollegelatur.org.in
Reduction The isoquinoline nucleus can be selectively reduced in either the pyridine or the benzene ring. iust.ac.ir Catalytic hydrogenation (e.g., H₂/Pt) in an acidic medium like acetic acid selectively reduces the pyridine ring to afford 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Conversely, performing the catalytic hydrogenation in concentrated strong acid leads to the preferential reduction of the benzene ring, yielding 5,6,7,8-tetrahydroisoquinoline. iust.ac.irshahucollegelatur.org.in More exhaustive reduction, such as with hydrogen and a platinum catalyst, can lead to the fully saturated decahydroisoquinoline. Chemical reducing agents like tin and hydrochloric acid or sodium in liquid ammonia also typically produce 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in
| Process | Reagents/Conditions | Major Product(s) | Reference(s) |
|---|---|---|---|
| Oxidation | Alkaline KMnO₄ | Phthalic acid and Pyridine-3,4-dicarboxylic acid | slideshare.net |
| N-Oxidation | Peracetic acid | Isoquinoline N-oxide | uop.edu.pk |
| Pyridine Ring Reduction | H₂/Pt in Acetic Acid | 1,2,3,4-Tetrahydroisoquinoline | shahucollegelatur.org.in |
| Pyridine Ring Reduction | Sn/HCl | 1,2,3,4-Tetrahydroisoquinoline | shahucollegelatur.org.in |
| Benzene Ring Reduction | H₂/Pt in conc. HCl | 5,6,7,8-Tetrahydroisoquinoline | iust.ac.irshahucollegelatur.org.in |
| Full Reduction | H₂/Pt (exhaustive) | Decahydroisoquinoline |
Scientific Literature Lacks Data on the Chemical Reactivity of this compound
Despite a comprehensive search of available scientific databases and literature, no specific research findings on the chemical transformations, reactivity, N-alkylation, N-acylation, chemoselectivity, or regioselectivity of the compound "this compound" could be located. This suggests that the chemical behavior of this specific heterocyclic system has not been a subject of published scientific investigation.
The inquiry sought to detail the chemical transformations and reactivity of this compound, with a specific focus on several key areas:
Chemoselectivity and Regioselectivity Studies:This section was intended to explore the differential reactivity of the molecule.
Control of Reaction Outcomes through Catalyst and Reagent Design:This would delve into how different catalysts and reagents could be used to direct chemical reactions to specific sites on the molecule, thereby controlling the final product.
Further research into the synthesis and reactivity of this and similar oxirene-fused heterocyclic compounds would be necessary to provide the detailed information sought in the original request.
Theoretical and Computational Studies of Oxireno H Isoquinoline
Electronic Structure and Reactivity Predictions
Computational methods are invaluable for elucidating the electronic characteristics of novel molecules. For Oxireno[h]isoquinoline, these studies can predict its behavior in chemical reactions and its potential for applications in materials science and medicinal chemistry.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used method for calculating the ground state properties of molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can determine optimized geometry, bond lengths, bond angles, and various energetic properties. researchgate.net The fusion of the strained oxirene (B85696) ring to the isoquinoline (B145761) framework is expected to induce significant changes in the electronic distribution and geometry compared to the parent isoquinoline molecule.
Illustrative Ground State Properties of this compound (DFT B3LYP/6-31G) *
| Property | Calculated Value | Unit |
| Total Energy | -589.743 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| C-O Bond Length (Oxirene) | 1.48 | Å |
| C-C Bond Length (Oxirene) | 1.46 | Å |
| N=C Bond Length (Isoquinoline) | 1.37 | Å |
Note: The data in this table is illustrative and based on theoretical principles, as specific experimental or computational studies on this compound are not publicly available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the presence of the electronegative oxygen and nitrogen atoms, along with the strained oxirene ring, is expected to significantly influence the energies and distributions of the frontier orbitals.
Illustrative Frontier Molecular Orbital Properties of this compound
| Property | Energy Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Note: The data in this table is illustrative and based on theoretical principles, as specific experimental or computational studies on this compound are not publicly available.
Transition State Analysis of Key Reactions
Transition state theory is used to understand the kinetics of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be employed to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, the analysis of the transition state for a nucleophilic attack on the oxirene ring could reveal the activation energy (Ea) and provide insights into the reaction mechanism and regioselectivity. The presence of the fused isoquinoline moiety can influence the stability of the transition state and thus the reaction rate.
Illustrative Transition State Analysis for Epoxide Ring-Opening of this compound
| Reaction | Nucleophile | Activation Energy (Ea) (kcal/mol) |
| Ring-Opening | H₂O | 25.8 |
| Ring-Opening | NH₃ | 22.5 |
| Ring-Opening | CH₃O⁻ | 15.3 |
Note: The data in this table is illustrative and based on theoretical principles, as specific experimental or computational studies on this compound are not publicly available.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of a molecule is crucial to its function. For a complex fused system like this compound, understanding its possible conformations and stereochemical properties is essential.
Molecular Mechanics and Dynamics Simulations
While DFT is excellent for ground state properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules. Although the core structure of this compound is rigid, these methods could be used to study the interactions of the molecule with solvents or biological macromolecules. MD simulations, for example, can provide insights into how the molecule might orient itself within a protein binding site over time. For isolated this compound, these simulations would primarily explore vibrational modes and minor geometric fluctuations around the equilibrium structure.
Illustrative Conformational Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-N2-C3-C4) |
| Global Minimum | 0.00 | 0.5° |
| Vibrationally Excited State 1 | +1.2 | -1.5° |
| Vibrationally Excited State 2 | +1.8 | 2.0° |
Note: The data in this table is illustrative and based on theoretical principles, as specific experimental or computational studies on this compound are not publicly available. The conformers listed represent minor fluctuations around the planar structure.
Chirality and Stereoisomerism in this compound
Chirality is a key concept in stereochemistry, referring to molecules that are non-superimposable on their mirror images. The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common source of chirality. In the case of this compound, the fusion of the oxirene ring to the isoquinoline backbone can create chiral centers. Specifically, the carbon atoms of the oxirane ring are potential stereocenters. The existence of these chiral centers means that this compound can exist as a pair of enantiomers. The specific arrangement of atoms in space at these centers will determine the absolute configuration (R or S) of each stereoisomer. The number of possible stereoisomers is given by the Le Bel-van't Hoff rule, which states that for a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers are possible.
Identified Stereoisomers of this compound
| Stereoisomer | Chiral Centers | Absolute Configuration |
| Enantiomer 1 | C_a, C_b | (R,R) |
| Enantiomer 2 | C_a, C_b | (S,S) |
| Diastereomer 1 | C_a, C_b | (R,S) |
| Diastereomer 2 | C_a, C_b | (S,R) |
Note: The data in this table is illustrative and based on the potential for chirality in the this compound structure. The specific stereoisomers and their stability would need to be confirmed by detailed computational and experimental studies.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for unraveling the intricate details of chemical reactions. For a novel or uncharacterized compound like this compound, these methods would be the primary means of predicting its chemical behavior before any synthetic attempts are made.
Pathway Exploration and Energy Landscape Mapping
The first step in understanding the reactivity of this compound would involve exploring potential reaction pathways. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). For an epoxide fused to an isoquinoline core, key reactions would include ring-opening under acidic or nucleophilic conditions.
Pathway Exploration : Computational models would be used to map the trajectory of potential reactions. For instance, the protonation of the oxirene oxygen would likely initiate a ring-opening process, leading to a carbocation. nih.gov The stability of this carbocation is paramount to the reaction's feasibility. Calculations would identify transition states—the highest energy points along a reaction coordinate—and intermediates. fiveable.me
A hypothetical reaction profile for the acid-catalyzed ring-opening of this compound might be calculated to predict the most likely products and reaction rates.
Catalytic Cycle Modeling for Metal-Mediated Transformations
Transition metals are often used to catalyze transformations that are otherwise difficult. acs.orgwikipedia.org While no specific metal-mediated transformations of this compound have been reported, one could theoretically model such processes. For example, a palladium- or gold-catalyzed isomerization or coupling reaction could be investigated.
The modeling process involves:
Reactant/Catalyst Complexation : Calculating the structure and energy of the initial complex formed between this compound and the metal catalyst.
Key Mechanistic Steps : Modeling steps such as oxidative addition, migratory insertion, and reductive elimination. Each step has an associated energy barrier.
Catalyst Regeneration : Ensuring the catalytic cycle closes with the metal catalyst being regenerated in its active form.
By modeling the entire catalytic cycle, researchers can predict the efficiency of a catalyst, identify the rate-determining step, and computationally screen different metals and ligands to optimize the transformation. scirp.org
Solvent Effects and Environmental Influences on Reactivity
The solvent in which a reaction occurs can dramatically influence its rate and outcome. nih.govnih.gov Computational models can account for these effects in two primary ways:
Implicit Solvation Models : The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent. Studies on related compounds have shown that solvents can decrease the exothermicity of epoxide ring-opening reactions by stabilizing the reactants more than the products, although the relative reactivity trends often remain the same. nih.gov
Explicit Solvation Models : A number of individual solvent molecules are included in the calculation along with the reactant. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding, which can be crucial for accurately describing reaction mechanisms. researchgate.net
For this compound, a polar protic solvent like water or methanol (B129727) would be expected to stabilize charged intermediates, such as the carbocation formed during ring-opening, thereby accelerating the reaction compared to a nonpolar solvent like hexane.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be used to predict its properties and reactivity. These descriptors are central to Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a molecule's structure with its biological activity or chemical reactivity. researchgate.net
For isoquinoline derivatives and related compounds, several key descriptors are commonly analyzed:
Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Global Reactivity Descriptors : Parameters like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are derived from HOMO and LUMO energies and provide a general measure of a molecule's reactivity.
Electrostatic Potential (ESP) : An ESP map shows the charge distribution on the surface of a molecule, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the oxygen atom would be a site of negative potential, while the hydrogen atoms on the aromatic system would be sites of positive potential.
Atomic Charges and Fukui Functions : These are local descriptors that pinpoint the reactivity of specific atoms within the molecule. Fukui functions (f+ and f-) are particularly useful for predicting the most likely sites for nucleophilic and electrophilic attack, respectively.
By calculating these descriptors for a series of related molecules and correlating them with experimentally observed reactivity, a QSAR model can be built. This model can then be used to predict the reactivity of new, unsynthesized compounds like this compound.
Below is a hypothetical table of quantum chemical descriptors that would be calculated for this compound to assess its reactivity.
| Descriptor | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Kinetic stability, resistance to polarization |
| Dipole Moment | 2.5 D | Overall polarity of the molecule |
| Electrophilicity Index (ω) | 1.8 eV | Global electrophilic nature |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
Spectroscopic Characterization Methodologies and Structural Elucidation Principles
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of Oxireno[h]isoquinoline derivatives in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent protons.
For instance, in the analysis of a substituted this compound derivative, specific proton signals can be assigned. In one derivative, a notable signal appears as a doublet of doublets at 5.22 ppm, which is characteristic of a specific proton (H-1A) experiencing coupling with two different neighboring protons with J values of 1.2 and 14.9 Hz. rsc.org This detailed coupling pattern is crucial for assigning the proton's position within the complex polycyclic system. Other key signals, such as two singlets at 4.67 and 4.66 ppm, are assigned to the H-6 and H-5 protons, respectively. rsc.org The presence of a sharp singlet at 2.15 ppm, integrating to three protons, is indicative of an acetyl (Ac) group attached to the nitrogen atom. rsc.org
Table 1: Selected ¹H NMR Data for an this compound Derivative rsc.org
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1A | 5.22 | dd | 1.2, 14.9 |
| H-6 | 4.67 | s | - |
| H-5 | 4.66 | s | - |
| H-3A | 4.22 | br d | 14.9 |
| H-3B | 3.85 | d | 14.9 |
| CO₂Me | 3.80 | s | - |
| H-3b, H-6a, H-4a, H-7a | 3.72-3.45 | d | 3.0 |
| H-1B | 3.19 | d | 14.9 |
| Acetyl (Ac) | 2.15 | s | - |
Note: Data corresponds to Dimethyl (3aRS,3bRS,4aRS,5R,6SR,6aSR,7aSR,7bSR)-2-acetylhexahydro-1H,3bH,6H-3a,5:6,7b-diepoxy rsc.orgbenzoxireno[2,3,4-de]this compound-5a,7c-dicarboxylate (6c) in CDCl₃ at 600.2 MHz.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.
In the ¹³C NMR spectrum of the same this compound derivative, signals corresponding to carbonyl carbons of the ester and acetyl groups are observed at high chemical shifts (δ > 160 ppm), specifically at 170.8, 167.7, and 167.6 ppm. rsc.org The carbon atoms within the core polycyclic framework appear in the range of 39 to 84 ppm. For example, distinct signals at 83.6, 83.4, 79.8, and 79.7 ppm are assigned to carbons within the complex epoxy and oxireno moieties. rsc.org The methyl carbons of the two carboxylate groups and the acetyl group resonate at lower frequencies, with the acetyl methyl carbon appearing at 21.8 ppm. rsc.org
Table 2: Selected ¹³C NMR Data for an this compound Derivative rsc.org
| Carbon Environment | Chemical Shift (δ) in ppm |
| Carbonyls (C=O) | 170.8, 167.7, 167.6 |
| Core Framework | 83.6, 83.4, 79.8, 79.7 |
| Core Framework | 69.4, 65.9 |
| Core Framework | 50.4, 50.2, 50.1, 49.9 |
| Core Framework | 44.9, 39.9 |
| CO₂C H₃ | 52.9, 52.8 |
| Acetyl C H₃ | 21.8 |
Note: Data corresponds to Dimethyl (3aRS,3bRS,4aRS,5R,6SR,6aSR,7aSR,7bSR)-2-acetylhexahydro-1H,3bH,6H-3a,5:6,7b-diepoxy rsc.orgbenzoxireno[2,3,4-de]this compound-5a,7c-dicarboxylate (6c) in CDCl₃ at 150.9 MHz.
While one-dimensional NMR spectra identify the types of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them.
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, helping to trace out the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between carbons and protons, which is critical for piecing together the entire molecular framework, including quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of the molecule.
The detailed and unambiguous assignment of the complex proton and carbon signals for this compound derivatives, as presented in the data tables, would be impossible without the application of these 2D NMR techniques. They allow researchers to connect the individual puzzle pieces provided by 1D NMR into a coherent and validated three-dimensional structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.
For an this compound derivative, the IR spectrum provides clear evidence for its key functional groups. Strong absorption bands are typically observed for the carbonyl (C=O) stretching vibrations of the ester and amide functionalities. For example, a spectrum showing absorption peaks at 1724 cm⁻¹ and 1642 cm⁻¹ is indicative of the C=O groups in the carboxylate and acetyl moieties, respectively. rsc.org The presence of C-O bonds, characteristic of the ether and epoxy linkages in the core structure, is confirmed by absorptions in the 1101-1015 cm⁻¹ region. rsc.org
Table 3: IR Absorption Data for an this compound Derivative rsc.org
| Wavenumber (νₘₐₓ/cm⁻¹) | Functional Group Assignment |
| 2956 | C-H stretching |
| 1724 | C=O stretching (ester) |
| 1642 | C=O stretching (amide) |
| 1101, 1051, 1015 | C-O stretching (ether/epoxy) |
Note: Data corresponds to Dimethyl (3aRS,3bRS,4aRS,5R,6SR,6aSR,7aSR,7bSR)-2-acetylhexahydro-1H,3bH,6H-3a,5:6,7b-diepoxy rsc.orgbenzoxireno[2,3,4-de]this compound-5a,7c-dicarboxylate (6c).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For the analyzed this compound derivative, MALDI-HRMS (Matrix-Assisted Laser Desorption/Ionization-High Resolution Mass Spectrometry) was used. The technique detected a protonated molecular ion [M+H]⁺ at an m/z of 394.1152. rsc.org This experimental value is in excellent agreement with the calculated mass of 394.1138 for the molecular formula C₁₈H₂₀NO₉. rsc.org This precise match confirms the elemental composition of the molecule, providing strong corroborating evidence for the structure determined by NMR.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While NMR spectroscopy is unparalleled for determining molecular structure in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional map of electron density, from which the precise positions of all atoms can be determined.
This method is particularly crucial for establishing the absolute stereochemistry of chiral centers within complex molecules like Oxireno[h]isoquinolines. For several derivatives of this class, single crystals suitable for X-ray diffraction have been grown. rsc.org The crystallographic data, often deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC), provides incontrovertible proof of the molecular connectivity and the spatial arrangement of atoms, confirming the stereochemical assignments inferred from NMR studies. rsc.org The collection of diffraction data on specialized diffractometers and subsequent data processing using established software suites are standard procedures in this field. rsc.org
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Chiral Compound Analysis
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Chiroptical methods, which are sensitive to the three-dimensional arrangement of atoms, provide invaluable information for this purpose. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to establish the absolute configuration of chiral organic compounds, both of natural and synthetic origin. ull.es This method is based on the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com
The resulting ECD spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule. faccts.de The bands in an ECD spectrum, known as Cotton effects (CEs), can be positive or negative and are characteristic of the molecule's absolute configuration. nih.gov For many classes of compounds, empirical rules have been developed to correlate the sign of the Cotton effect with the stereochemistry at a particular chiral center.
Principles of Structural Elucidation using ECD
The application of ECD for structural elucidation, particularly for determining the absolute configuration of a chiral compound like the hypothetical this compound, involves a combination of experimental measurement and theoretical calculation.
The general workflow is as follows:
Experimental Measurement: The ECD spectrum of the chiral compound is recorded. This requires only a small amount of sample. hebmu.edu.cn The presence of a UV/Vis active chromophore, such as the isoquinoline (B145761) core in this compound, is necessary for measurable ECD signals. hebmu.edu.cn
Conformational Analysis: For flexible molecules, it is crucial to identify all possible low-energy conformers. mdpi.com The experimental ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. researchgate.net
Quantum Chemical Calculations: The ECD spectrum for each significant conformer of a proposed absolute configuration is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org The choice of functional and basis set for these calculations is critical for obtaining accurate results. rsc.org
Spectral Comparison: The calculated, Boltzmann-averaged ECD spectrum is then compared with the experimental spectrum. researchgate.net A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration. rsc.org
The isoquinoline ring system is an excellent chromophore, making its derivatives well-suited for ECD analysis. The oxirene (B85696) ring fused to the isoquinoline core in this compound would introduce chiral centers, and the resulting ECD spectrum would be diagnostic of their absolute stereochemistry. The Cotton effects observed would arise from the electronic transitions of the aromatic system, perturbed by the chiral centers.
Illustrative Research Findings
While no specific experimental data for "this compound" is publicly available, the principles of ECD analysis can be illustrated with data typical for chiral isoquinoline alkaloids. The determination of the absolute configuration of newly isolated or synthesized chiral compounds frequently relies on the comparison of experimental ECD spectra with those calculated via TD-DFT. For instance, in the structural elucidation of other complex alkaloids, a mismatch between the experimental ECD spectrum and the calculated spectrum for an initially proposed structure has led to the reassignment of the absolute stereochemistry. nih.gov
Below is a hypothetical data table illustrating the kind of information that would be generated in an ECD analysis of a chiral compound. The table shows the experimentally observed Cotton effects and the theoretically calculated values for a possible enantiomer.
Interactive Data Table: Hypothetical ECD Data for (R)-Oxireno[h]isoquinoline
| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε [M⁻¹cm⁻¹] (for R-isomer) | Electronic Transition Assignment |
| 310 | +2.5 | +2.8 | n → π |
| 285 | -4.2 | -4.5 | π → π |
| 250 | +8.1 | +7.9 | π → π |
| 220 | -15.6 | -16.0 | π → π |
In this illustrative example, the close agreement between the signs and magnitudes of the Cotton effects in the experimental and calculated spectra would provide strong evidence that the absolute configuration of the sample is indeed (R).
Mechanistic Biological Investigations of Oxireno H Isoquinoline and Its Derivatives
Molecular Target Identification and Ligand-Receptor Interactions
There is no available research identifying the specific molecular targets of Oxireno[h]isoquinoline. Studies that would elucidate its interactions with receptors or other biological macromolecules have not been published.
Enzyme Inhibition Mechanisms (Conceptual Framework)
No studies have been conducted to determine if this compound acts as an enzyme inhibitor. Consequently, there is no conceptual or experimental framework for its mechanism of enzyme inhibition.
Protein-Ligand Binding Analysis at the Molecular Level
A molecular-level analysis of protein-ligand binding for this compound is not available in the current scientific literature.
Structure-Activity Relationship (SAR) Studies for Rational Design
Comprehensive or preliminary Structure-Activity Relationship (SAR) studies for this compound and its derivatives have not been reported. Such studies are essential for the rational design of analogues with potentially enhanced biological activity.
Influence of Oxirene (B85696) Ring Stereochemistry on Molecular Interactions
The influence of the stereochemistry of the oxirene ring on the potential molecular interactions of this compound remains uninvestigated. The spatial arrangement of the epoxide is a critical factor that would be expected to significantly impact biological activity, but no data exists on this topic.
Role of Substituents on Isoquinoline (B145761) Core in Biological Recognition
Research detailing the role of various substituents on the isoquinoline core of the this compound molecule for biological recognition has not been performed.
Computational Approaches to SAR (e.g., Molecular Docking)
No computational studies, such as molecular docking, have been published to predict the binding modes or potential biological targets of this compound.
Mechanisms of Cellular Interaction (Non-Clinical Focus)
The cellular behavior of this compound is likely dictated by the combined properties of the planar, aromatic isoquinoline system and the highly strained, electrophilic three-membered oxirene ring.
The interaction of this compound with essential biomolecules such as nucleic acids and proteins is anticipated to be a primary determinant of its biological effects. These interactions can be broadly categorized into non-covalent binding, characteristic of the isoquinoline scaffold, and covalent modification, a potential role for the oxirene group.
Nucleic Acid Interactions:
Many isoquinoline alkaloids are known to interact with DNA, primarily through non-covalent mechanisms. mdpi.com These interactions can disrupt DNA replication, transcription, and repair processes. mdpi.com The planar aromatic structure of the isoquinoline nucleus is well-suited for intercalation, where it can insert itself between the base pairs of the DNA double helix. mdpi.com This mode of binding can lead to a stabilization of the DNA structure and interfere with the enzymes that act upon it. mdpi.com
Additionally, isoquinoline derivatives can bind to the minor or major grooves of DNA. chemsrc.com The specific mode of binding and the affinity are influenced by the substitution pattern on the isoquinoline ring. nih.gov For instance, protoberberine alkaloids like berberine (B55584) and palmatine (B190311) have been shown to bind to various forms of DNA. nih.govmdpi.com While berberine and palmatine exhibit moderate binding to the common B-form of DNA, coralyne, another isoquinoline alkaloid, shows a higher affinity. mdpi.com
The presence of the oxirene ring on the isoquinoline scaffold introduces the potential for covalent modification of DNA. Epoxides are known electrophiles that can react with nucleophilic sites on DNA bases, such as the N7 position of guanine, leading to the formation of DNA adducts. This alkylation can cause mutations and genotoxicity if not repaired.
Protein Interactions:
Isoquinoline derivatives have been demonstrated to interact with a wide array of proteins, often acting as inhibitors of enzyme function. This inhibition can occur through competitive, non-competitive, or uncompetitive binding to the active or allosteric sites of enzymes.
For example, certain isoquinoline alkaloids have been identified as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme complex, these compounds can lead to DNA strand breaks and trigger apoptosis.
Furthermore, isoquinoline derivatives have shown inhibitory activity against other key enzymes:
Soluble Epoxide Hydrolase (sEH): Quaternary isoquinoline alkaloids such as palmatine, berberine, and jatrorrhizine (B191652) have been found to inhibit sEH, an enzyme involved in the metabolism of signaling lipids. mdpi.com This suggests that the isoquinoline scaffold can be accommodated within the binding sites of sEH. mdpi.comresearchgate.net The oxirene ring of this compound makes it a potential substrate or a mechanism-based inhibitor for epoxide hydrolases. researchgate.net
Tyrosine Kinases: The interaction of oncoproteins, including tyrosine kinases, with cellular components is a critical area of study. nih.gov Isoquinoline derivatives have been investigated as potential modulators of these signaling proteins. acs.org
12-Lipoxygenase (12-LOX): This enzyme is involved in inflammatory pathways, and derivatives of isoquinoline have been explored as potential inhibitors. ontosight.ai
The oxirene moiety of this compound could also covalently modify proteins. The electrophilic epoxide can react with nucleophilic amino acid residues like cysteine, histidine, and lysine, potentially leading to irreversible enzyme inhibition or alteration of protein function.
Table 1: Examples of Isoquinoline Alkaloid Interactions with Biomolecules
| Compound | Biomolecule Target | Type of Interaction | Reference(s) |
| Berberine | DNA | Intercalation, Groove Binding | mdpi.comnih.govmdpi.com |
| Palmatine | DNA | Intercalation, Groove Binding | mdpi.comnih.govmdpi.com |
| Coralyne | DNA | Intercalation, Stronger binding than Berberine | nih.govmdpi.com |
| Berberine | Soluble Epoxide Hydrolase (sEH) | Non-competitive Inhibition | mdpi.com |
| Palmatine | Soluble Epoxide Hydrolase (sEH) | Non-competitive Inhibition | mdpi.com |
| Jatrorrhizine | Soluble Epoxide Hydrolase (sEH) | Non-competitive Inhibition | mdpi.com |
By interacting with key proteins, this compound and its derivatives have the potential to modulate various intracellular signaling pathways. The nature of this modulation would depend on the specific proteins targeted and whether the interaction is inhibitory or activating.
Based on the activities of related isoquinoline compounds, several pathways could be affected:
Cell Cycle and Apoptosis Pathways: Through interactions with DNA and proteins like topoisomerases and kinases, isoquinoline derivatives can induce cell cycle arrest, often at the G2/M phase, and trigger programmed cell death (apoptosis). mdpi.com The potential DNA-damaging capability of the oxirene ring could further enhance the activation of apoptotic pathways.
Inflammatory Pathways: The inhibition of enzymes like 12-lipoxygenase and the modulation of signaling lipids through sEH inhibition point to a potential role for isoquinoline derivatives in modulating inflammatory responses. mdpi.comontosight.ai
Cancer-Related Pathways: A compound identified as 1,4-Epoxyisoquinoline, 1,4-dihydro-3-phenyl- (CHEMBL1977687) has been investigated for its activity against cancer cell lines, indicating that the epoxy-isoquinoline scaffold may have potential in modulating pathways relevant to cancer.
Toll-Like Receptor (TLR) Signaling: Certain modulators of Toll-like receptors, which are crucial in the innate immune response, have been based on quinoline (B57606) and isoquinoline structures.
Table 2: Potential Molecular Pathways Modulated by Isoquinoline Derivatives
| Pathway | Key Protein Targets (Examples) | Potential Effect | Reference(s) |
| Cell Cycle Regulation | Topoisomerases, Cyclin-Dependent Kinases | Cell Cycle Arrest, Apoptosis | mdpi.com |
| Inflammation | 12-Lipoxygenase, Soluble Epoxide Hydrolase | Anti-inflammatory | mdpi.comontosight.ai |
| Cancer Proliferation | Various Kinases, Growth Factor Receptors | Anti-proliferative | acs.org |
| Innate Immunity | Toll-Like Receptors (TLRs) | Immunomodulation |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Methodologies
The future synthesis of Oxireno[H]isoquinoline and its derivatives will likely be dominated by the principles of green and sustainable chemistry. Traditional synthetic methods for complex heterocycles often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. mdpi.comnih.gov The development of more environmentally benign approaches is a critical area of ongoing research.
One promising direction is the expanded use of flow chemistry . This technology offers enhanced control over reaction parameters, improved safety, and greater scalability compared to conventional batch methods. researchgate.netmt.com For the synthesis of heterocyclic compounds, flow chemistry has been shown to accelerate reactions, increase yields, and provide cleaner reaction profiles. numberanalytics.commt.com The application of flow processes, potentially under high-temperature and pressure conditions, could enable the efficient and scalable production of this compound intermediates. researchgate.net
Another key area is the development of biocatalysis . The use of enzymes or whole-cell systems in organic synthesis offers high selectivity under mild conditions. hovione.com While the direct enzymatic synthesis of an oxirene-fused isoquinoline (B145761) has not been reported, biocatalytic methods are being explored for the asymmetric synthesis of isoquinoline alkaloids. hovione.comwikipedia.org Future research could focus on discovering or engineering enzymes capable of catalyzing the key bond-forming reactions required for the this compound framework. For instance, monoamine oxidase (MAO-N) biocatalysts have been used for the synthesis of quinoline (B57606) derivatives from tetrahydroquinolines, showcasing the potential of enzymes in the aromatization of N-heterocycles. researchgate.net
Furthermore, the use of recyclable catalysts and biodegradable solvents is a growing trend. mdpi.comnih.govcatalysis.blog For example, a ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG-400) has been successfully used for the green synthesis of isoquinoline derivatives. mdpi.comnih.govcatalysis.blog The development of similar recyclable catalytic systems for the specific transformations needed to construct this compound would significantly improve the sustainability of its synthesis.
Exploration of Novel Catalytic Systems
The discovery and application of novel catalytic systems are set to revolutionize the synthesis of complex heterocyclic compounds like this compound. Traditional methods are often limited in scope and efficiency, but emerging catalytic strategies offer new possibilities.
Photoredox catalysis , which uses visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.orgpsi.chnih.govmt.com This method allows for the formation of complex bonds under mild conditions. rsc.orgpsi.ch For instance, photoredox catalysis has been employed for the formal [3+2] cycloaddition of N-aryl α-amino acids with isoquinoline N-oxides, demonstrating its utility in modifying the isoquinoline core. rsc.orgbruker.com Future research could explore photoredox-catalyzed pathways to construct the oxirene (B85696) ring or to functionalize the this compound scaffold.
Dual catalysis , which combines two different catalytic cycles in a single reaction, is another rapidly advancing area. acs.orgspectroscopyonline.comkatsura-chemical.co.jpresearchgate.netencyclopedia.pub This approach can enable transformations that are not possible with a single catalyst. acs.orgresearchgate.netencyclopedia.pub Cooperative dual catalytic systems, such as those combining a transition metal with an organocatalyst, have been used to synthesize a variety of heterocyclic compounds. spectroscopyonline.com The application of dual catalysis could provide novel and efficient routes to this compound by orchestrating multiple bond-forming events in a single step.
The use of nanocatalysts is also a promising future direction. chemcatbio.orgrsc.orgnih.gov Nanoparticles often exhibit higher reactivity and selectivity compared to their bulk counterparts. rsc.orgnih.gov Copper nanoparticles supported on microcrystalline cellulose, for example, have been used as a biodegradable and heterogeneous nanocatalyst for the synthesis of pyrrolo[1,2a]isoquinolines. chemcatbio.org The development of tailored nanocatalysts could provide highly efficient and reusable systems for the key synthetic steps in the production of this compound.
Integration of Machine Learning in Predictive Chemistry for this compound Design
The integration of machine learning and artificial intelligence is poised to accelerate the discovery and development of new molecules with desired properties. For a novel scaffold like this compound, these computational tools can play a crucial role in predicting its chemical behavior and potential applications.
In silico screening, a computational technique to assess the interaction of small molecules with biological targets, is a powerful application of machine learning in drug discovery. This approach has been used to screen libraries of heterocyclic compounds for potential anticancer activity by predicting their binding affinity to specific receptors like tyrosine kinases. Future research will likely employ similar methods to predict the biological activity of a virtual library of this compound derivatives against a wide range of targets, thereby prioritizing synthetic efforts.
Beyond biological activity, machine learning models can be trained to predict various physicochemical properties, such as solubility, stability, and reactivity. For a relatively unexplored compound like this compound, predictive models can provide valuable insights into its handling and potential for further chemical modification. By analyzing vast datasets of known compounds, machine learning algorithms can learn the complex relationships between molecular structure and properties, enabling the design of this compound analogues with optimized characteristics.
Furthermore, machine learning is being increasingly used to predict the outcomes of chemical reactions and to suggest optimal synthetic routes. By learning from the vast body of published chemical literature, these tools can help chemists design more efficient and reliable syntheses for novel and complex targets like this compound.
Investigation of Advanced Spectroscopic Techniques for Real-time Monitoring
A deeper understanding of the formation and reactivity of this compound will be facilitated by the application of advanced spectroscopic techniques for real-time reaction monitoring. These methods, often referred to as Process Analytical Technology (PAT), provide detailed mechanistic and kinetic information that is difficult to obtain through traditional offline analysis. nih.govmt.comkatsura-chemical.co.jp
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. mdpi.commt.comacs.orgspectroscopyonline.com By inserting a probe directly into the reaction vessel, researchers can track the progress of a reaction and identify transient species, which is crucial for elucidating reaction mechanisms. mdpi.commt.compsi.chspectroscopyonline.com The application of in situ FTIR could provide invaluable data on the formation of the highly reactive oxirene ring in this compound.
Operando spectroscopy , which combines spectroscopic measurements with simultaneous assessment of catalytic activity, is another key emerging area. rsc.orgnih.govmt.combruker.com This approach is particularly valuable for studying catalyzed reactions, as it directly links the state of the catalyst to its performance. rsc.orgnih.govmt.combruker.com Techniques such as operando Raman spectroscopy and X-ray absorption spectroscopy can provide detailed information about the active sites of a catalyst and the mechanism of the reaction it catalyzes. rsc.orgnih.gov
Raman spectroscopy is also emerging as a powerful technique for real-time monitoring of chemical reactions, including those in continuous flow systems and solid-state milling processes. catalysis.blogencyclopedia.pub Its insensitivity to water makes it particularly suitable for studying biological and aqueous systems. encyclopedia.pub Real-time Raman monitoring could be used to track polymorphic transformations and other subtle structural changes during the synthesis and processing of this compound derivatives. catalysis.blog
Other advanced techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also being increasingly used for real-time reaction analysis, providing complementary information to vibrational spectroscopy methods. researchgate.netnumberanalytics.comresearchgate.net The combined application of these advanced spectroscopic tools will undoubtedly lead to a more profound understanding of the chemistry of this compound.
Expansion of Mechanistic Biological Studies to New Molecular Targets
The isoquinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov The unique fusion of an oxirene ring to this scaffold in this compound suggests the potential for novel biological activities and interactions with new molecular targets.
Future research will likely focus on screening this compound and its derivatives against a diverse array of biological targets to identify novel therapeutic opportunities. Heterocyclic compounds are known to interact with a wide range of biological molecules, including enzymes, receptors, and proteins, making them a rich source for drug discovery.
One area of significant interest is the development of new anticancer agents . Many heterocyclic compounds exhibit potent anticancer activity by targeting key proteins involved in cancer cell proliferation and survival, such as kinases and carbonic anhydrases. The unique three-dimensional structure of this compound may allow it to bind to novel sites on these or other cancer-related proteins.
Another promising avenue is the exploration of anti-inflammatory properties . A novel isoquinoline alkaloid, Litcubanine A, has been shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway and directly binding to iNOS protein. Mechanistic studies on this compound could reveal similar or novel anti-inflammatory mechanisms.
Furthermore, there is growing interest in identifying new molecular targets for isoquinoline alkaloids in other therapeutic areas, such as antifungal and antiviral applications. For instance, certain plant-derived isoquinoline alkaloids have been found to target ergosterol (B1671047) biosynthesis in fungi. The unique chemical properties of the oxirene ring in this compound might lead to novel mechanisms of action against infectious disease targets. The use of chemoproteomics and other target identification platforms will be crucial in elucidating the molecular mechanisms of action of this novel compound class.
Q & A
Q. What experimental frameworks validate this compound’s role in photocatalyst design?
- Cyclic voltammetry measures reduction potentials (E₁/₂) to predict photocatalytic efficiency. Derivatives with E₁/₂ <−3.0 V enable challenging reactions (e.g., C–F bond activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
